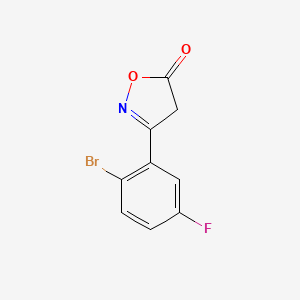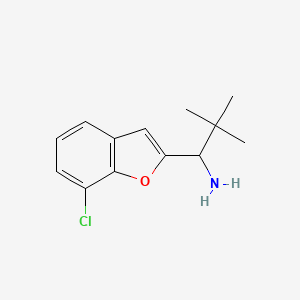
Tert-butyl (4-chloro-2-iodobenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to the presence of both chloro and iodo substituents on the aromatic ring, which can influence its reactivity and applications.
Méthodes De Préparation
The synthesis of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated benzyl chloride derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 4-chloro-2-iodobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones if sulfur-containing nucleophiles are used. Reduction reactions can also be performed to remove the halogen substituents.
Cross-Coupling Reactions: The iodo group makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it can react with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Applications De Recherche Scientifique
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation of active site residues.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate involves the carbamoylation of nucleophilic residues in target molecules. The carbamate group can be hydrolyzed under physiological conditions to release the active amine, which can then interact with biological targets. The presence of chloro and iodo substituents can influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate include:
tert-Butyl N-(2-chloro-4-iodophenyl)carbamate: This compound has a similar structure but with different positions of the chloro and iodo groups, which can affect its reactivity and applications.
tert-Butyl carbamate: A simpler carbamate without the aromatic substituents, used primarily as a protecting group for amines.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring instead of an aromatic ring, leading to different chemical properties and applications.
Propriétés
Formule moléculaire |
C12H15ClINO2 |
|---|---|
Poids moléculaire |
367.61 g/mol |
Nom IUPAC |
tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15ClINO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
Clé InChI |
VIAAOHCOINVQDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




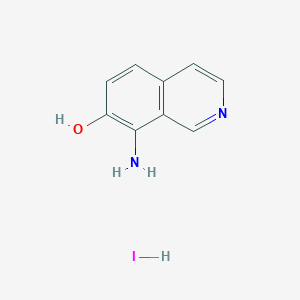
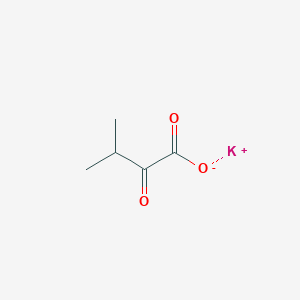
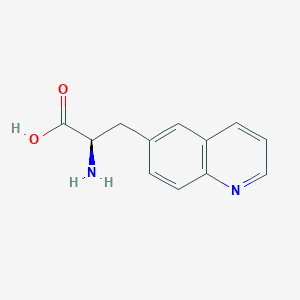
![Tert-butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13501869.png)
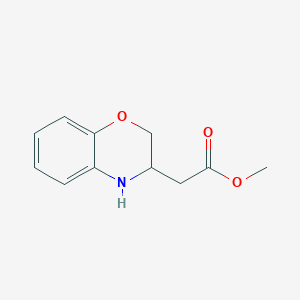
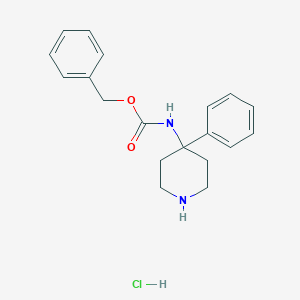
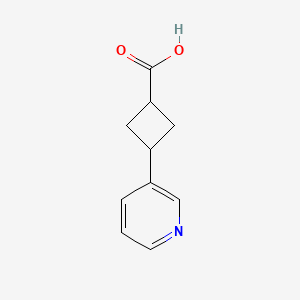
![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)

![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
